molecular formula C11H11N3O2 B11891676 N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 60512-92-7

N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11891676
CAS No.: 60512-92-7
M. Wt: 217.22 g/mol
InChI Key: AASCYPNRMHNHTP-UHFFFAOYSA-N
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Description

N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide is a chemical compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves the reaction of 4-oxoquinazoline with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as mixing, heating, and purification to ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex molecules.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of simpler molecules.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of quinazoline derivatives, while reduction may yield simpler amide compounds.

Scientific Research Applications

N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, such as drug development for various diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Oxoquinazoline: A precursor in the synthesis of N-Methyl-N-(4-oxoquinazolin-3(4H)-yl)acetamide.

    Quinazolinone Derivatives: Compounds with similar structural features and biological activities.

Uniqueness

This compound stands out due to its unique combination of a quinazolinone core with an N-methylacetamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

60512-92-7

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

N-methyl-N-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C11H11N3O2/c1-8(15)13(2)14-7-12-10-6-4-3-5-9(10)11(14)16/h3-7H,1-2H3

InChI Key

AASCYPNRMHNHTP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)N1C=NC2=CC=CC=C2C1=O

Origin of Product

United States

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